![molecular formula C13H20N2O2 B3022949 5-Methyl-2-[2-(4-morpholinyl)ethoxy]phenylamine CAS No. 946715-66-8](/img/structure/B3022949.png)
5-Methyl-2-[2-(4-morpholinyl)ethoxy]phenylamine
Overview
Description
The compound 5-Methyl-2-[2-(4-morpholinyl)ethoxy]phenylamine is not directly mentioned in the provided papers. However, the papers do discuss compounds with morpholine groups and their pharmacological properties. For instance, the first paper describes the synthesis and activity of a pyridazinone derivative with a morpholino group, which was found to have significant analgesic and anti-inflammatory properties . The second paper discusses a compound with a morpholinyl group attached to a substituted triazolyl group, which is part of a larger diphenylmethyl unit . These studies suggest that the morpholine moiety is a common feature in molecules designed for potential therapeutic effects.
Synthesis Analysis
The synthesis of compounds related to 5-Methyl-2-[2-(4-morpholinyl)ethoxy]phenylamine involves multi-step organic reactions. In the first paper, the authors describe the preparation of various pyridazinone derivatives, including one with a morpholino group . The second paper details the synthesis of a compound where a morpholine ring is attached to a substituted triazolyl group, indicating the versatility of morpholine in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of compounds containing morpholine rings is crucial for their biological activity. In the second paper, the morpholine ring is described as adopting a chair conformation, which is a stable and common conformation for six-membered heterocycles . The angles between the morpholine nitrogen and the adjacent carbon atoms are also detailed, providing insight into the three-dimensional arrangement of the atoms in the molecule.
Chemical Reactions Analysis
While the specific chemical reactions of 5-Methyl-2-[2-(4-morpholinyl)ethoxy]phenylamine are not discussed, the papers provide examples of how morpholine-containing compounds can be modified to alter their chemical properties. The first paper mentions the preparation of pyridazinone derivatives with different substituents to evaluate their biological activities . The second paper's synthesis of a complex molecule involving a morpholine ring indicates that such structures can be part of larger, more complex molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds discussed in the papers are not explicitly detailed. However, the structural information provided, such as the conformation of the morpholine ring and the bond angles, can influence the physical properties like solubility and chemical reactivity . The biological activities of the compounds, as mentioned in the first paper, suggest that the morpholine derivatives have favorable interactions with biological targets, which is often a result of their physical and chemical properties .
Safety and Hazards
The safety and hazards associated with 5-Methyl-2-[2-(4-morpholinyl)ethoxy]phenylamine are not explicitly mentioned in the sources I found. It’s important to handle all chemicals with appropriate safety measures. This compound is intended for research use only and is not intended for diagnostic or therapeutic use .
properties
IUPAC Name |
5-methyl-2-(2-morpholin-4-ylethoxy)aniline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-11-2-3-13(12(14)10-11)17-9-6-15-4-7-16-8-5-15/h2-3,10H,4-9,14H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNJIPABETCGQTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCN2CCOCC2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-[2-(4-morpholinyl)ethoxy]phenylamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.